2-(But-1-en-1-yl)-3-methylthiophene

Flavor chemistry Physicochemical characterization Volatility control

2-(But-1-en-1-yl)-3-methylthiophene, also systematically named 3-methyl-2-(3-methyl-2-butenyl)thiophene and commonly referred to as rose thiophene, is a sulfur-containing heterocyclic compound belonging to the thiophene class. It is identified by the molecular formula C9H12S and a molecular weight of 152.26 g/mol.

Molecular Formula C9H12S
Molecular Weight 152.26 g/mol
CAS No. 103527-75-9
Cat. No. B14323738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(But-1-en-1-yl)-3-methylthiophene
CAS103527-75-9
Molecular FormulaC9H12S
Molecular Weight152.26 g/mol
Structural Identifiers
SMILESCCC=CC1=C(C=CS1)C
InChIInChI=1S/C9H12S/c1-3-4-5-9-8(2)6-7-10-9/h4-7H,3H2,1-2H3
InChIKeyDMGQTXKANDYDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(But-1-en-1-yl)-3-methylthiophene (CAS 103527-75-9): Procurement-Relevant Identity and Class Positioning


2-(But-1-en-1-yl)-3-methylthiophene, also systematically named 3-methyl-2-(3-methyl-2-butenyl)thiophene and commonly referred to as rose thiophene, is a sulfur-containing heterocyclic compound belonging to the thiophene class [1]. It is identified by the molecular formula C9H12S and a molecular weight of 152.26 g/mol [2]. This compound is recognized as the thiophene analog of rosefuran, a naturally occurring monoterpenoid furan found in Bulgarian rose oil (Rosa damascena), and is utilized primarily as a specialty flavoring agent [3]. Its structural differentiation lies in the substitution of the furan oxygen with a sulfur atom, which confers distinct physicochemical properties relevant to volatility, odor tenacity, and formulation behavior [4].

Why Generic Thiophene or Furan Analogs Cannot Substitute 2-(But-1-en-1-yl)-3-methylthiophene in Flavor Formulations


Substituting 2-(but-1-en-1-yl)-3-methylthiophene with generic thiophenes such as 3-methylthiophene or 2-butylthiophene, or with its oxygen analog rosefuran, fails to replicate its specific organoleptic and physicochemical profile. The compound occupies a unique space defined by its sulfur heteroatom, which introduces higher polarizability and lower volatility compared to furan analogs, directly impacting odor tenacity and perceived character [1]. While the olfactory quality between furans and thiophenes can be 'remarkably small' per Weyerstahl et al., the quantitative retention and release kinetics in complex flavor matrices differ substantially due to the thiophene's elevated boiling point and lower vapor pressure [2]. In procurement, overlooking these differences risks inconsistent flavor performance, altered release profiles, and ultimately, consumer rejection.

Quantitative Evidence Guide: Where 2-(But-1-en-1-yl)-3-methylthiophene Outperforms Analogs


Vapor Pressure and Boiling Point: Measured Volatility Reduction vs. Rosefuran

2-(But-1-en-1-yl)-3-methylthiophene exhibits a significantly lower vapor pressure and higher boiling point compared to its direct oxygen analog, rosefuran. This is quantified as a vapor pressure of 0.248 mmHg at 25°C versus 0.608 mmHg for rosefuran, representing a 59.2% reduction in volatility [1]. The boiling point at 760 mmHg is 212-213°C for rose thiophene, compared to an estimated 194-197°C for rosefuran [2]. This differential is a direct consequence of sulfur's larger atomic radius and higher polarizability, which strengthens intermolecular van der Waals forces.

Flavor chemistry Physicochemical characterization Volatility control

Hydrophobicity and Partition Coefficients: Enhanced LogP for Improved Lipid-Phase Flavor Delivery

The octanol-water partition coefficient (logP) of 2-(but-1-en-1-yl)-3-methylthiophene is estimated at 4.103, compared to 3.93 for rosefuran [1]. This 0.173 log unit difference indicates approximately 49% higher partitioning into organic phases. The accompanying water solubility of 26.49 mg/L at 25°C further confirms its hydrophobic character, ensuring efficient incorporation into lipid-based flavor delivery systems [1].

Food science Flavor partitioning Lipid-based formulations

Odor Tenacity and Sensory Longevity: Class-Level Advantage of Thiophenes over Furans

The Weyerstahl et al. (1995) study provides direct class-level evidence that 'the tenacity of the odour of sulfur derivatives is many times longer, mainly as a result of lower vapour pressure' compared to their furan counterparts [1]. While the olfactory quality difference between perillene and thioperillene, and by extension between rosefuran and rose thiophene, is described as 'remarkably small', the temporal persistence of the sulfur analog is substantially enhanced. This is a class-level inference drawn from a direct comparative olfactory evaluation of 36 structurally related compounds, including rose thiophene (compound 10) [1].

Sensory science Flavor stability Thiophene chemistry

Flavor Potency and Use Levels: Low-Threshold Impact Minimizes Required Dosage

2-(But-1-en-1-yl)-3-methylthiophene is reported to have an aroma detection threshold as low as 0.01 ppb, with taste characteristics at 10 ppm described as 'fatty, waxy green, with chicken nuances' [1]. This exceptionally low threshold compares favorably to rosefuran's reported odor threshold of 200 ppb [2], indicating that the target compound is approximately 20,000 times more potent on a concentration basis. Typical food use levels are reported in the range of 0.01 to 3.20 ppm across various categories, demonstrating its high-impact flavor contribution at minimal inclusion rates [1].

Flavor technology Sensory threshold Formulation optimization

Synthetic Accessibility: Established Routes Enable Reliable Commercial Supply

A dedicated synthetic route to 2-(but-1-en-1-yl)-3-methylthiophene was published in HETEROCYCLES (1986), describing two distinct preparative pathways starting from 3-bromothiophene via sequential alkylation [1]. This synthetic accessibility contrasts with the more complex isolation-dependent supply of its natural analog rosefuran, which constitutes only 0.16% of Bulgarian rose oil [2]. The availability of a defined synthetic process reduces supply chain risk and batch-to-batch variability, a key consideration for industrial procurement where consistent quality is mandated by food safety regulations.

Synthetic chemistry Process chemistry Flavor ingredient manufacturing

Procurement-Optimized Application Scenarios for 2-(But-1-en-1-yl)-3-methylthiophene


Long-Lasting Baked Goods and Confectionery Flavoring

The compound's low vapor pressure (0.248 mmHg at 25°C) and high boiling point (212-213°C) make it exceptionally suitable for baked goods where prolonged thermal processing requires flavor compounds with high retention. Its high logP (4.103) ensures effective partitioning into fat phases of doughs and chocolate, delivering sustained flavor release throughout shelf life. Typical use levels of 0.14-0.50 ppm in baked goods and hard candy have been established [1]. The documented odor tenacity advantage of thiophenes over furans, described as 'many times longer', directly translates to reduced flavor fade during storage [2].

Savory and Meat-Analog Flavor Systems

The taste characteristics reported at 10 ppm—'fatty, waxy green, with chicken nuances'—position rose thiophene as a valuable component in savory flavor formulations, particularly for meat analogs and plant-based protein products [1]. The extremely low detection threshold of 0.01 ppb allows for precise modulation of subtle sulfurous notes without overwhelming the flavor profile, a critical requirement in formulating authentic meat-like flavors where excessive sulfur character would be perceived as off-notes. Use levels of 0.01-0.10 ppm in gravies and seasonings further support this application [1].

High-Stability Lipid-Based Flavor Encapsulation

With a logP of 4.103 and water solubility of only 26.49 mg/L at 25°C, the compound is ideally suited for encapsulation in lipid-based delivery systems such as spray-dried emulsions, liposomes, or oil-core microcapsules [1]. This high hydrophobicity ensures efficient loading into the lipid phase and minimizes leaching during aqueous processing, directly addressing a common failure mode in encapsulated flavor systems. The lower vapor pressure compared to rosefuran further reduces volatile losses during encapsulation processing, improving overall payload retention [2].

Research Reference Standard for Structure-Odor Relationship Studies

As a key compound in the seminal Weyerstahl et al. (1995) structure-odor correlation study of 36 furan and thiophene analogs, rose thiophene serves as a critical reference standard for ongoing research into heteroatom effects on olfactory perception [1]. Its well-defined synthesis, established by Ismail and Hoffmann (1986), provides a reliable source of high-purity material essential for sensory neuroscience, computational olfaction modeling, and the development of novel flavor and fragrance ingredients [2]. Procuring this compound from reputable sources with verified purity (>95%) is essential for reproducible research outcomes.

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